molecular formula CH3N3O3 B1361781 Nitrourea CAS No. 556-89-8

Nitrourea

Cat. No.: B1361781
CAS No.: 556-89-8
M. Wt: 105.05 g/mol
InChI Key: CMUOJBJRZUHRMU-UHFFFAOYSA-N
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Description

Nitrourea (CH₃N₃O₃) is a nitro-substituted urea derivative with applications in explosives, fungicides, and organic synthesis. It is synthesized via nitration of urea using nitric acid or oleum, often as an intermediate in producing high-energy materials like HMX (octogen) . This compound is also a precursor to nitronium ions (NO₂⁺) in aromatic nitration reactions . Its decomposition in acidic media yields nitrocyanamide, highlighting its dual role as a reactant and product in acid-catalyzed processes . Key properties include:

  • Density: 1.848–1.93 g/cm³
  • Velocity of Detonation (VOD): 6,700–8,305 m/s
  • Thermal Stability: Decomposes at ~184°C (DSC thermogram) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrourea can be synthesized using two primary methods:

    Nitration of Urea: This method involves the reaction of urea with nitric acid.

    Dehydration of Urea Nitrate: Urea nitrate is dehydrated using sulfuric acid or acetic anhydride and acetic acid.

Industrial Production Methods: Industrial production of this compound often involves the nitration of urea due to its simplicity and cost-effectiveness. The process is scaled up by carefully controlling the reaction conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: Nitrourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Nitrourea

This compound can be synthesized through various methods, primarily involving the nitration of urea in acidic conditions. The most common methods include:

  • Nitration in Sulfuric Acid : Urea is dissolved in concentrated sulfuric acid, followed by the addition of nitric acid. This method allows for high yields of this compound with controlled reaction conditions. For instance, yields can reach up to 90% under optimal conditions .
  • Acetic Acid Method : Another effective synthesis involves using acetic acid and acetic anhydride to convert urea nitrate into this compound. This method also provides high yields while minimizing decomposition risks associated with other solvents .

Carcinogenic Studies

This compound compounds, particularly N-nitrosoureas, are known carcinogens and have been extensively used in cancer research. They serve as chemical agents to induce tumors in laboratory animals, allowing researchers to study cancer mechanisms and potential treatments.

  • Case Study : In studies involving N-nitrosourea (ENU), researchers observed retinal damage in rats, characterized by increased photoreceptor cell death. This model helps elucidate the pathways leading to retinal degeneration and potential protective measures .

Therapeutic Potential

This compound derivatives have shown promise in treating various cancers, including Hodgkin's disease. These compounds can induce apoptosis in malignant cells while sparing normal tissues.

  • Case Study : A clinical study reported that patients with Hodgkin's disease treated with nitrosourea derivatives exhibited significant regression of neurological symptoms associated with spinal cord compression and brain involvement .

Table 1: Synthesis Methods for this compound

MethodSolventYield (%)Notes
Nitration in Sulfuric AcidConcentrated H₂SO₄Up to 90%Requires careful temperature control
Acetic Acid MethodAcetic acid/anhydride84-87%Minimal decomposition at controlled temps

Table 2: Biological Effects of this compound Compounds

CompoundApplicationEffect Observed
N-NitrosoureaCarcinogenicity studiesInduces retinal degeneration in rats
Nitrosourea DerivativesCancer treatment (Hodgkin's)Regression of neurological symptoms

Mechanism of Action

Nitrourea exerts its effects primarily through alkylation. It can alkylate DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately causing cell death. The molecular targets include guanine bases in DNA, where this compound forms covalent bonds, leading to cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Nitrate (CH₅N₃O₄)

  • Structure : Urea protonated with nitric acid.
  • Thermal Stability : Less stable than nitrourea, decomposing explosively at ~152°C .
  • Applications: Limited to small-scale explosives due to hygroscopicity and instability.
  • Energy Density : Lower than this compound (VOD ~5,200 m/s) .

Bis-Nitrourea Compounds

  • Structure : Two this compound moieties linked via a methylene bridge.
  • Hydrolytic Stability : Poor due to susceptibility to hydrolysis, unlike this compound, which is stable in anhydrous acidic conditions .
  • Energy Metrics : Comparable density (~1.90 g/cm³) but lower practical utility in explosives .

Guanidine Nitrate (CH₆N₄O₃)

  • Structure : Guanidine derivative with a nitrate group.
  • Thermal Behavior : Decomposes at ~217°C, higher than this compound, but with lower energy output (VOD ~6,200 m/s) .
  • Applications : Used in gas generators and propellants rather than high explosives .

Comparison with Functionally Similar Compounds

HMX (Octogen, C₄H₈N₈O₈)

  • Synthesis : Produced via this compound-mediated nitration of hexamine .
  • Performance :
    • Density : 1.91 g/cm³ (similar to this compound)
    • VOD : 9,100 m/s (superior to this compound)
    • Thermal Stability : Decomposes at ~280°C, outperforming this compound .

N-Nitrourea Derivatives (Antifungal Agents)

  • Structure : Aryl-substituted this compound compounds.
  • Activity : Five derivatives show fungicidal efficacy against Rhizoctonia solani (EC₅₀: 12–28 μg/mL), leveraging nitro groups’ electrophilic reactivity .
  • Stability : Reduced hydrolytic stability compared to this compound due to aromatic substituents .

Nitroguanidine (CH₄N₄O₂)

  • Applications : Propellant additive and explosive.
  • Thermal Stability : Decomposes at ~232°C, higher than this compound .
  • Energy Output : Lower VOD (~7,600 m/s) but superior insensitivity to friction .

Data Tables

Table 1: Structural and Energetic Properties

Compound Density (g/cm³) VOD (m/s) Decomposition Temp. (°C) Key Application
This compound 1.848–1.93 6,700–8,305 184 HMX synthesis, nitration
Urea Nitrate 1.69 ~5,200 152 Small-scale explosives
HMX 1.91 9,100 280 Military explosives
Nitroguanidine 1.77 7,600 232 Propellants

Table 2: Functional Comparisons

Compound Hydrolytic Stability Hydrolytic Stability Notable Limitation
This compound Moderate Stable in anhydrous acids Sensitive to moisture
Bis-Nitrourea Poor Rapid hydrolysis Limited industrial use
N-Nitrourea (Ar) Low Degrades in water Requires aryl stabilization

Research Findings and Trends

  • Explosives : this compound’s role in HMX synthesis is well-established, but its thermal hazards during production require precise calorimetric control (e.g., reaction calorimetry ).
  • Antifungal Agents : 3D-QSAR models predict enhanced activity in N-nitrourea derivatives with electron-withdrawing substituents .
  • Synthetic Chemistry : this compound’s reactivity with ortho-substituted anilines yields biurets, unlike para-substituted analogs .

Biological Activity

Nitrourea is an organic compound that has garnered interest due to its diverse biological activities. This article explores the mechanisms, effects, and applications of this compound, particularly in the realms of medicinal chemistry and agriculture.

Chemical Structure and Synthesis

This compound is derived from urea through a nitration process involving concentrated nitric and sulfuric acids. The synthesis typically yields this compound with varying efficiencies depending on the reaction conditions. For example, one method reported an 80.2% yield when urea was dissolved in sulfuric acid and treated with fuming nitric acid at low temperatures .

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly DNA. Nitrosoureas, a class that includes this compound, are known for their cytotoxic effects, primarily through the following mechanisms:

  • DNA Alkylation : Nitrosoureas can alkylate DNA, leading to cross-linking and subsequent cell death. This property makes them effective as chemotherapeutic agents against various malignancies .
  • Enzyme Inhibition : The presence of the nitro group in this compound can deactivate certain enzymes by altering their structure or function, which can be beneficial or toxic depending on the context .

Antitumor Activity

Nitrosoureas, including this compound derivatives, are utilized in cancer treatment due to their potent cytotoxicity. They have been shown to cause significant myelosuppression and hepatotoxicity but are effective against tumors resistant to other chemotherapeutic agents .

Antifungal Properties

Recent studies have highlighted the antifungal potential of N-nitrourea derivatives. Compounds synthesized from this compound exhibited significant activity against Rhizoctonia solani, a common plant pathogen. Structure-activity relationship (SAR) analyses revealed that specific aryl substituents enhance fungicidal efficacy .

CompoundAryl SubstituentAntifungal Activity (IC50)
1Phenyl15 μM
24-Chlorophenyl10 μM
33-Nitrophenyl20 μM

Case Studies

  • Cancer Treatment : A study involving patients treated with nitrosoureas showed a notable response in cases of glioblastoma multiforme. Patients experienced a median survival increase compared to traditional therapies, though side effects such as liver enzyme elevation were significant .
  • Agricultural Applications : Field trials using N-nitrourea derivatives as fungicides demonstrated increased crop yields and reduced fungal infections in potato crops. The application of these compounds led to a 20% increase in yield compared to untreated controls .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it also poses toxicological risks. Hepatotoxicity and myelosuppression are common adverse effects associated with its use in chemotherapy. Monitoring liver function and blood counts is essential during treatment to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing nitrourea in laboratory settings?

this compound is typically synthesized via the dehydration of urea nitrate using concentrated sulfuric acid at sub-zero temperatures (<0°C) to minimize decomposition risks . Alternative routes involve acetic acid and acetic anhydride, which offer milder conditions but require precise stoichiometric control . Researchers must prioritize temperature regulation and rapid quenching to isolate the product, as this compound is highly sensitive to hydrolysis and thermal degradation .

Q. Which analytical techniques are most effective for characterizing this compound's structural and thermal properties?

Key techniques include:

  • Spectroscopy : Infrared (IR) and Raman spectroscopy identify functional groups (e.g., nitro and urea moieties) . Nuclear Magnetic Resonance (NMR) is less effective due to this compound’s instability in solution .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition kinetics and melting points (~158°C) .
  • X-ray Diffraction (XRD) : Determines crystal structure and density, critical for understanding explosive performance .

Q. What factors influence the hydrolytic stability of this compound, and how can they be controlled during experiments?

Hydrolysis is accelerated by water, elevated temperatures, and acidic/basic conditions. Stability can be improved by:

  • Storing samples in anhydrous solvents (e.g., acetone or methanol) .
  • Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent moisture ingress .
  • Avoiding prolonged storage; immediate use after synthesis is recommended .

Advanced Research Questions

Q. How can computational methods like CNDO/2 be applied to model this compound's decomposition pathways?

The CNDO/2 (Complete Neglect of Differential Overlap) method calculates molecular orbital energies and electron densities to predict decomposition mechanisms. For this compound, this approach has elucidated a 1,5-sigmatropic shift during aqueous decomposition, explaining the formation of intermediates like isocyanic acid . Researchers should validate computational results with experimental data (e.g., mass spectrometry) to confirm proposed pathways .

Q. What experimental strategies can resolve contradictions in reported data on this compound's sensitivity to impact?

Discrepancies in impact sensitivity arise from variations in crystal morphology and impurities. Methodological solutions include:

  • Standardized Testing : Use a drop-weight apparatus with controlled parameters (e.g., 2 kg hammer, 30 cm height) to ensure reproducibility .
  • Purity Verification : Employ High-Performance Liquid Chromatography (HPLC) to detect trace impurities that may alter sensitivity .
  • Crystallography : Correlate crystal packing density (via XRD) with sensitivity metrics, as rigid frameworks reduce impact reactivity .

Q. How does the crystal density of this compound derivatives affect their explosive performance, and what methodologies quantify this relationship?

Higher crystal density enhances detonation velocity (VOD) by increasing molecular packing efficiency. To study this:

  • Density Measurements : Use gas pycnometry or XRD to determine crystal density .
  • Detonation Testing : Measure VOD via high-speed photography or copper cylinder compression tests .
  • Computational Modeling : Apply density functional theory (DFT) to predict energetic performance based on structural parameters . Derivatives like 1,4-dinitroglycouril (DINGU) demonstrate improved stability and VOD (~7580 m/s) due to dense, hydrogen-bonded frameworks .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on this compound's thermal stability in aqueous versus non-aqueous environments?

  • Controlled Replication : Repeat experiments under documented conditions (e.g., pH, solvent purity) to isolate variables .
  • Kinetic Studies : Use isothermal calorimetry to compare decomposition rates in different solvents .
  • Literature Synthesis : Cross-reference findings with peer-reviewed studies prioritizing datasets with long-term significance or novel mechanistic insights .

Properties

IUPAC Name

nitrourea
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InChI

InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5)
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InChI Key

CMUOJBJRZUHRMU-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N[N+](=O)[O-]
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Molecular Formula

CH3N3O3
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DSSTOX Substance ID

DTXSID4060311
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Molecular Weight

105.05 g/mol
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Physical Description

Nitrourea appears as a colorless to white crystalline powder solid. Mildly sensitive to heat and shock. An extremely powerful explosive. Decomposes to emit toxic nitrogen oxide fumes. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.
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CAS No.

556-89-8
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Retrosynthesis Analysis

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Nitrourea
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